Cyclophellitol

Catalog No.
S564486
CAS No.
126661-83-4
M.F
C7H12O5
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclophellitol

CAS Number

126661-83-4

Product Name

Cyclophellitol

IUPAC Name

(1S,2R,3S,4R,5R,6R)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C7H12O5/c8-1-2-3(9)4(10)5(11)7-6(2)12-7/h2-11H,1H2/t2-,3-,4+,5-,6-,7+/m1/s1

InChI Key

YQLWKYQDOQEWRD-GEGSFZHJSA-N

SMILES

C(C1C(C(C(C2C1O2)O)O)O)O

Synonyms

1,6-epi-cyclophellitol, 5-hydroxymethyl-7-oxabicyclo(4,1,0)heptane-2,3,4-triol, cyclophellitol, epi-CPL

Canonical SMILES

C(C1C(C(C(C2C1O2)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H]2[C@@H]1O2)O)O)O)O

The exact mass of the compound Cyclophellitol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclophellitol is a bicyclic sugar derivative known for its unique structural properties and biological activities. It is primarily recognized as a potent inhibitor of glycoside hydrolases, particularly β-glucosidases. Structurally, cyclophellitol features a five-membered ring fused to a six-membered ring, which contributes to its reactivity and ability to mimic the transition state of glycosidic bond hydrolysis. This compound is derived from D-xylose and has been studied extensively for its synthetic pathways and biological implications.

, primarily involving its epoxide or aziridine functionalities. When interacting with enzymes, it can participate in an acid-catalyzed ring-opening addition reaction, leading to the formation of covalent enzyme-inhibitor adducts. This mechanism is characteristic of suicide inhibitors, where the compound irreversibly binds to the active site of the enzyme, effectively inhibiting its function. Cyclophellitol has also been modified into derivatives such as cyclophellitol cyclosulfates, which exhibit enhanced reactivity towards retaining glycosidases due to their conformational properties .

Cyclophellitol exhibits significant biological activity as an inhibitor of β-glucosidases and other glycoside hydrolases. Its mechanism of action involves mimicking the transition state of substrate molecules, allowing it to bind effectively to the enzyme's active site. This inhibition is crucial in various biological contexts, including the modulation of metabolic pathways related to carbohydrate metabolism. Notably, cyclophellitol has been shown to be a potent suicide inhibitor of glucocerebrosidase, an enzyme associated with Gaucher's disease .

The synthesis of cyclophellitol typically begins with D-xylose and involves several key steps:

  • Benzylation: The free alcohols in D-xylose are benzylated.
  • Oxidation: The resulting alkene is oxidized using ruthenium trichloride and sodium periodate.
  • Separation: The mixture yields cis diols, which are separated through column chromatography.
  • Formation: Cyclophellitol is formed through further reactions that may include cyclization processes.

A notable synthesis was completed in nine steps from D-xylose, demonstrating efficiency and yielding high purity .

Cyclophellitol has several applications in biochemical research and pharmaceuticals:

  • Enzyme Inhibition Studies: Its ability to inhibit glycoside hydrolases makes it a valuable tool for studying enzyme mechanisms and functions.
  • Drug Development: Due to its biological activity against specific enzymes, cyclophellitol and its derivatives are being explored as potential therapeutic agents for diseases like Gaucher's disease .
  • Synthetic Chemistry: Cyclophellitol serves as a precursor for synthesizing more complex carbohydrate analogs.

Studies on cyclophellitol have focused on its interactions with various glycoside hydrolases. These interactions reveal insights into enzyme kinetics and mechanisms of inhibition. For instance, the binding affinity and rate of inhibition can vary significantly based on structural modifications made to cyclophellitol. The conformational landscape of cyclophellitol derivatives plays a crucial role in their effectiveness as inhibitors .

Several compounds share structural or functional similarities with cyclophellitol. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
MannoseSix-membered ringSubstrate for glycoside hydrolases
CellobioseDisaccharide with two glucose unitsSubstrate for β-glucosidase
NigeroseDisaccharide similar to cellobioseInhibitor of certain glycosidases
1,6-CyclophellitolEpoxide derivativeEnhanced inhibitory activity

Cyclophellitol stands out due to its unique bicyclic structure and its specific mechanism as a suicide inhibitor, which distinguishes it from other sugar derivatives that primarily serve as substrates rather than inhibitors.

XLogP3

-2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

176.06847348 g/mol

Monoisotopic Mass

176.06847348 g/mol

Heavy Atom Count

12

Wikipedia

Cyclophellitol

Dates

Last modified: 02-18-2024
Witte et al. Ultrasensitive in situ visualization of active glucocerebrosidase molecules. Nature Chemical Biology, doi: 10.1038/nchembio.466, published online 31 October 2010 http://www.nature.com/naturechemicalbiology
Atsumi, Sonoko; Umezawa, Kazou; Iinuma, Hironobu; Naganawa, Hiroshi; Nakamura, Hikaru; Iitaka, Yoichi; Takeuchi, Tomoi;; PRODUCTION, ISOLATION AND STRUCTURE DETERMINATION OF A NOVEL β-GLUCOSIDASE INHIBITOR, CYCLOPHELLITOL, FROM PHELLINUS SP, Journal of Antibiotics, 431, 49-53. DOI:10.7164/antibiotics.43.49 PMID:2106502

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